Butyric N2-(4-chlorophenyl)hydrazide

Description

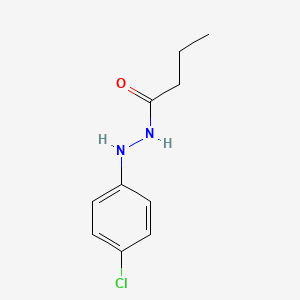

Butyric N2-(4-chlorophenyl)hydrazide is a hydrazide derivative characterized by a butyric acid backbone substituted with a 4-chlorophenyl group at the N2 position of the hydrazide moiety. Hydrazides and their derivatives, particularly those incorporating aryl groups like 4-chlorophenyl, are widely studied for their antimicrobial, anticancer, and antiviral activities due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and metal coordination . For instance, hydrazide derivatives bearing 4-chlorophenyl substituents have demonstrated selective cytotoxicity against cancer cells (e.g., HCT-116 colon cancer cells with IC50 values as low as 0.12 mg/mL) and moderate antibacterial activity (MIC = 32–64 μg/mL) . The 4-chlorophenyl group is a critical pharmacophore, enhancing lipophilicity and electronic effects, which improve membrane permeability and target binding .

Properties

CAS No. |

22207-29-0 |

|---|---|

Molecular Formula |

C10H13ClN2O |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

N'-(4-chlorophenyl)butanehydrazide |

InChI |

InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-12-9-6-4-8(11)5-7-9/h4-7,12H,2-3H2,1H3,(H,13,14) |

InChI Key |

AOUUNTQHCIVKOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NNC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyric N2-(4-chlorophenyl)hydrazide typically involves the reaction of butyric acid with 4-chlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Butyric acid and 4-chlorophenylhydrazine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the hydrazide bond.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and crystallization to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Butyric N2-(4-chlorophenyl)hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides .

Scientific Research Applications

Butyric N2-(4-chlorophenyl)hydrazide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butyric N2-(4-chlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrazide Derivatives

- Structure: Feature a 3-(4-chlorophenyl)-3-hydroxypropanoate core linked to hydrazide.

- Activity : Demonstrated potent antiproliferative effects against HCT-116 colon cancer cells (IC50 = 0.12–0.81 mg/mL) and selectivity for TRAP1-mediated pathways .

- Comparison: The hydroxy and chlorophenyl groups enhance selectivity for cancer cells over normal cells (HEK-293), a trait likely shared by Butyric N2-(4-chlorophenyl)hydrazide due to structural similarity.

4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Hydrazide–Hydrazones

- Structure : Cyclohexane ring substituted with 4-chlorophenyl and hydrazide–hydrazone moieties.

- Activity : Moderate antibacterial activity against S. aureus and E. coli (MIC = 32–64 μg/mL), though less potent than ciprofloxacin (MIC = 5 μg/mL) .

- Comparison : The hydrazone Schiff base formation may improve antimicrobial activity compared to simple hydrazides, suggesting this compound could benefit from similar derivatization.

N-Aryl-2-N-(4-Chlorophenyl)amino-acetamide

- Structure : Acetamide scaffold with N-aryl and 4-chlorophenyl groups.

- Activity: Induced apoptosis in hepatocellular carcinoma via G2/M cell cycle arrest, outperforming thiophene hydrazide analogues .

- Comparison : The 4-chlorophenyl group’s role in apoptosis induction is consistent across structurally diverse compounds, implying its importance in this compound’s mechanism.

Structure-Activity Relationships (SAR)

- 4-Chlorophenyl Substitution : Enhances lipophilicity and electronic effects, improving target binding in both antimicrobial and anticancer contexts .

- Hydrazide vs. Hydrazone : Hydrazones (Schiff bases) often show higher antimicrobial activity due to improved stability and membrane penetration .

Contradictions and Limitations

- Antimicrobial Potency : While 4-chlorophenyl hydrazides show activity, they are often less potent than standard antibiotics (e.g., ciprofloxacin) .

- Selectivity : Some derivatives (e.g., ) are cancer-selective, but others (e.g., ) may lack specificity, emphasizing the need for structural optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.